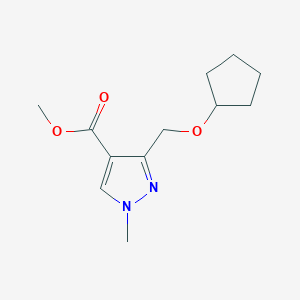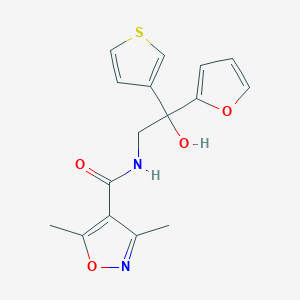![molecular formula C18H17FN4O2 B2936557 4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439111-52-1](/img/structure/B2936557.png)
4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to "4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide" have been synthesized and tested for anticonvulsant activity. For example, analogues containing isosteric replacements of the imidazole ring atoms were evaluated against maximal electroshock-induced seizures in rats, showcasing the potential application of such compounds in epilepsy treatment (Kelley et al., 1995).
Gene Expression Modulation
Pyrrole–imidazole (Py–Im) hairpin polyamides, which are programmable DNA-binding oligomers capable of modulating gene expression in living cells, have been studied for their potential as molecular probes or therapeutic agents. Modifications to enhance cellular uptake and biological activity of these compounds highlight their utility in gene regulation studies (Meier et al., 2012).
Fluorine-18-Labeled Antagonists
Fluorinated derivatives of certain compounds have been synthesized and evaluated for their biological properties, indicating the relevance of fluorinated compounds in the development of radiolabeled agents for imaging studies. These studies provide insights into the design of fluorine-containing compounds for potential applications in diagnostic imaging (Lang et al., 1999).
Cellular Uptake and Nuclear Localization
Research on Py–Im polyamides has also focused on controlling their cellular uptake and nuclear localization to enhance their biological potency. This is crucial for their application in targeting specific DNA sequences and modulating gene expression within cells, underscoring the importance of structural modifications in improving the delivery and efficacy of these compounds (Liu & Kodadek, 2009).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those with aromatic polyamide backbones, have been explored for various applications. These studies involve the development of new synthetic routes and the evaluation of the resulting compounds' physical and chemical properties, providing a foundation for the design and application of new materials in various fields (Hsiao & Liou, 1998).
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-4-2-13(3-5-15)17(24)14-10-16(22-11-14)18(25)21-6-1-8-23-9-7-20-12-23/h2-5,7,9-12,22H,1,6,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQHPVXHDWQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)










![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)

